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Compound of Interest

Compound Name:
N-(1-Phenylethyl)-1-propanamine

hydrochloride

CAS No.: 149499-66-1

Cat. No.: B2957700

Get Quote

Executive Summary
N-(1-Phenylethyl)-1-propanamine (CAS: 66896-60-4) is a chiral secondary amine derived from

the reductive alkylation of 1-phenylethylamine. It serves as a critical scaffold in asymmetric

synthesis, functioning primarily as a chiral auxiliary and a resolving agent. Its structural rigidity,

provided by the phenylethyl moiety, allows for effective stereochemical differentiation in

downstream applications such as enantioselective alkylations and the synthesis of chiral

ligands.

This guide details the synthesis, characterization, and application of this compound, focusing

on the n-propyl variant (derived from propanal), distinguishing it from its isopropyl isomer.
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Property Data

IUPAC Name N-(1-Phenylethyl)propan-1-amine

Common Synonyms
N-Propyl-1-phenylethylamine; (1-Phenylethyl)

(propyl)amine

CAS Number 66896-60-4

Molecular Formula C₁₁H₁₇N

Molecular Weight 163.26 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point
~95–100 °C (at 10 mmHg) / ~205 °C (at 760

mmHg) [Estimated]

Density ~0.91 g/mL

Chirality Available as (R)-(+) or (S)-(-) enantiomers

Synthesis Protocol: Reductive Amination
The most robust route for synthesizing N-(1-Phenylethyl)-1-propanamine in a research setting

is the reductive amination of 1-phenylethylamine with propanal (propionaldehyde). This method

avoids the racemization often seen in nucleophilic substitution (Sɴ2) reactions with alkyl

halides.

Reaction Mechanism
The reaction proceeds via the formation of a chiral imine (Schiff base), which is subsequently

reduced to the secondary amine. Using a mild reducing agent like sodium borohydride (NaBH₄)

allows for a "one-pot" procedure.
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Figure 1: Synthetic pathway via reductive amination.[1] The stereocenter is preserved

throughout the transformation.

Detailed Methodology
Scale: 50 mmol (approx. 6.0 g of 1-phenylethylamine)

Reagents:

(R)- or (S)-1-Phenylethylamine (1.0 equiv, 50 mmol)

Propanal (1.05 equiv, 52.5 mmol)

Sodium Borohydride (NaBH₄) (1.2 equiv, 60 mmol)

Methanol (anhydrous, 100 mL)

Magnesium Sulfate (MgSO₄) (drying agent)[1]

Step-by-Step Protocol:

Imine Formation:

Charge a flame-dried 250 mL round-bottom flask with Methanol (100 mL) and 1-

Phenylethylamine (6.06 g, 50 mmol).

Cool the solution to 0 °C using an ice bath.

Add Propanal (3.05 g, 52.5 mmol) dropwise over 15 minutes. Note: The reaction is

exothermic; control addition rate to maintain temperature.

Add anhydrous MgSO₄ (5 g) to the flask to sequester water generated during imine

formation. This drives the equilibrium forward.

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or GC-MS for

disappearance of the starting amine.
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Reduction:

Cool the mixture back to 0 °C.

Add NaBH₄ (2.27 g, 60 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas

evolution will occur.

Allow the mixture to warm to RT and stir for an additional 2 hours.

Workup:

Quench the reaction by carefully adding 1M HCl (50 mL) until pH < 2 (destroys excess

hydride and hydrolyzes any borate complexes).

Stir for 30 minutes.

Basify the solution to pH > 12 using 6M NaOH.

Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

Purification:

Concentrate the filtrate under reduced pressure (Rotovap).

Distillation: Purify the crude oil via vacuum distillation (Kugelrohr or fractional). Expect the

product to distill around 95–105 °C at 10 mmHg.

Yield: Typical yields range from 85–95%.

Quality Control & Characterization
To validate the synthesis, the following analytical parameters must be met.
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Technique Expected Signal / Criteria

¹H NMR (CDCl₃)

δ 7.2–7.4 (m, 5H, Ar-H)δ 3.75 (q, 1H, CH-N)δ

2.4–2.5 (m, 2H, N-CH₂-CH₂)δ 1.35 (d, 3H, CH₃-

CH)δ 1.4–1.5 (m, 2H, CH₂-CH₃)δ 0.9 (t, 3H,

CH₂-CH₃)

Chiral HPLC

Column: Chiralcel OD-H or AD-HMobile Phase:

Hexane/IPA (90:10)Criteria: >99% ee

(Enantiomeric Excess).[2][3][4] Confirm no

racemization occurred.

Optical Rotation

Measure [α]D²⁰ in Ethanol or Chloroform.

Compare with literature value for the specific

enantiomer used.

Applications in Drug Development
Chiral Resolution of Racemic Acids
One of the primary uses of N-(1-Phenylethyl)-1-propanamine is as a resolving agent. Because

it is a chiral base, it reacts with racemic carboxylic acids to form diastereomeric salts. These

salts have different physical properties (solubility), allowing separation by crystallization.
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Figure 2: Workflow for the resolution of racemic acids using the chiral amine.

Chiral Auxiliary in Asymmetric Synthesis
The N-(1-phenylethyl) group acts as a steric shield. When this amine is converted to a lithium

amide base (using n-BuLi), it can be used for the enantioselective deprotonation of prochiral

ketones (e.g., forming chiral enolates).

Protocol Insight: The bulky phenyl group creates a chiral pocket, forcing the approach of

electrophiles to a specific face of the molecule, often achieving high diastereomeric ratios (dr

> 95:5).

Safety & Handling
Corrosivity: As a secondary amine, the compound is corrosive to skin and eyes. Wear nitrile

gloves and safety goggles.

Volatility: While less volatile than propylamine, it still possesses a significant vapor pressure.

Handle in a fume hood.
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Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide

formation) and absorption of atmospheric CO₂ (carbamate formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2957700/docs#technical-guide-chiral-secondary-
amines-n-1-phenylethyl-1-propanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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